Cas no 95420-33-0 (1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)-)
1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)-
- 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
- VDA42033
- MS-9076
- AKOS022170522
- MFCD00246021
- CHEMBL159904
- AKOS011056757
- 4-IMIDAZOLO[4,5-B]PYRIDIN-2-YL-1,2-DIMETHOXYBENZENE
- 95420-33-0
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- MDL: MFCD00246021
- Inchi: 1S/C14H13N3O2/c1-18-11-6-5-9(8-12(11)19-2)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17)
- InChI Key: JPUBQAJZGLYDSX-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C1=NC2=C(C=CC=N2)N1)OC
Computed Properties
- Exact Mass: 255.100776666Da
- Monoisotopic Mass: 255.100776666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 60Ų
1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162324-1 g |
4-Imidazolo[4,5-b]pyridin-2-yl-1,2-dimethoxybenzene |
95420-33-0 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162324-5 g |
4-Imidazolo[4,5-b]pyridin-2-yl-1,2-dimethoxybenzene |
95420-33-0 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162324-10 g |
4-Imidazolo[4,5-b]pyridin-2-yl-1,2-dimethoxybenzene |
95420-33-0 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB162324-1g |
4-Imidazolo[4,5-b]pyridin-2-yl-1,2-dimethoxybenzene; . |
95420-33-0 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB162324-5g |
4-Imidazolo[4,5-b]pyridin-2-yl-1,2-dimethoxybenzene; . |
95420-33-0 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB162324-10g |
4-Imidazolo[4,5-b]pyridin-2-yl-1,2-dimethoxybenzene; . |
95420-33-0 | 10g |
€482.50 | 2024-06-10 | ||
| Ambeed | A962648-1g |
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine |
95420-33-0 | 90% | 1g |
$232.0 | 2025-04-14 |
1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- Suppliers
1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Additional information on 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)-
1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- (CAS No. 95420-33-0): A Comprehensive Overview
The compound 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)-, identified by its CAS number 95420-33-0, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the imidazopyridine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.
Imidazopyridines are a class of nitrogen-containing heterocycles that combine the structural features of imidazole and pyridine rings. The presence of both rings in a single molecule imparts unique electronic and steric properties, making these compounds highly versatile for drug design. Specifically, 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- incorporates a dimethoxyphenyl group at the 2-position of the imidazopyridine core, which can modulate its pharmacokinetic and pharmacodynamic properties.
Recent advancements in chemical biology have highlighted the importance of imidazopyridines in developing novel therapeutic agents. The structural motif of 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- has been explored for its potential in various pharmacological targets, including kinases, transcription factors, and ion channels. Its ability to interact with these targets makes it a promising candidate for further investigation in drug discovery.
In particular, the dimethoxyphenyl substituent in this compound can influence its binding affinity and selectivity towards biological targets. This feature is particularly valuable in medicinal chemistry, where subtle modifications can lead to significant improvements in drug efficacy and safety. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity.
The synthesis of 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- typically begins with the formation of the imidazopyridine core through cyclization reactions. Subsequent functionalization at the 2-position with the dimethoxyphenyl group is achieved using palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and allow for the introduction of complex aryl groups with minimal side products.
The pharmacological profile of 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- has been studied in various preclinical models. Initial studies have demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. The dimethoxyphenyl group appears to enhance binding interactions with these kinases by increasing hydrophobic interactions and reducing solubility in aqueous environments.
The development of novel anticancer agents remains a critical area of research due to the increasing incidence of cancer worldwide. 1H-Imidazo[4,5-b]pyridine, 2-(3,4-dimethoxyphenyl)- represents a promising lead compound that warrants further investigation in clinical settings. Its unique structural features make it an attractive candidate for developing next-generation therapeutics that target multiple pathways involved in cancer progression.
In addition to its potential in oncology research, this compound has also shown promise in other therapeutic areas such as inflammation and neurodegenerative diseases. The ability of imidazopyridines to modulate inflammatory pathways has been well-documented, and further studies are needed to explore their potential benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis and characterization of1H-Imidazo[4, [CAS No. No. No. No. No. No. No. No. No. No. No. 95420 95420 95420 95420 95420 95420 95420 95420 >]>]>]>]>]>]>]>]>]>] H- H- H- H- H- H- H- H- I- I- I- I- I- I- I-midazo[ I-midazo[ I-midazo[ I-midazo[ I-midazo[ I-midazo[ I-midazo[ I-midazo[ I-mi dddddddddbodbodbodbodbodbodbod[b] [b[b[b[b[b[b[b[b[b[b[b[b[5-b]pyridine, b]pyridine, b]pyridine, b]pyridine, b]pyridine, b]pyridine, b]pyridine, b]pyridine, b]pyridine, 2-(3,b] 2-(3,b] 2-(3,b] 2-(3,b] 2-(3,b] 2-(3,b] 2-(3,b] 2-(3,b] (3,b] (3,b] (3,dimethoxyphenyl)-dimethoxyphenyl)-dimethoxyphenyl)-dimethoxyphenyl)-dimethoxyphenyl)-dimethoxyphenyl)-dimethoxyphenyl)-dimethoxyphenyl) has been ongoing with significant advancements reported in recent literature. These studies have not only refined synthetic methodologies but also provided valuable insights into the structural-activity relationships (SAR) of this class of compounds.
The dimethoxyphenyl substituent plays a crucial role in determining the biological activity of 1H-Imidazo[4,
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